molecular formula C23H15F3N2O2S2 B2734946 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 478081-00-4

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine

Cat. No.: B2734946
CAS No.: 478081-00-4
M. Wt: 472.5
InChI Key: BFSVYEWCFWYQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is a useful research compound. Its molecular formula is C23H15F3N2O2S2 and its molecular weight is 472.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A study by Alsaedi et al. (2019) on the synthesis of novel pyrazolopyrimidine ring systems containing the phenylsulfonyl moiety revealed antimicrobial activities exceeding that of reference drugs. This suggests the potential of such compounds, including the 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine, in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Molecular Docking and Spectroscopic Investigation

The spectroscopic investigation of similar pyrimidine derivatives by Alzoman et al. (2015) through FT-IR and FT-Raman techniques, alongside molecular docking studies, suggests these compounds' potential as chemotherapeutic agents. This highlights the importance of structural analysis and interaction studies for developing targeted therapies (Alzoman et al., 2015).

Herbicidal Activity

Research into 2-(phenylsulfonylamino)pyrimidine derivatives by Yang Huazheng (2011) demonstrated definite herbicidal activities. This underscores the application of such pyrimidine derivatives in agricultural chemistry to develop new herbicides (Yang Huazheng, 2011).

Serotonin 5-HT6 Receptor Antagonism

A study by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines showed significant activity as serotonin 5-HT6 receptor antagonists. This suggests the therapeutic potential of such compounds in treating CNS disorders, further indicating the breadth of applications for pyrimidine derivatives in neuropsychopharmacology (Ivachtchenko et al., 2010).

COX-2 Inhibition

A novel series of pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors discovered by Swarbrick et al. (2009) points to the application of these compounds in inflammatory disease management. The structural arrangement of substituents in these molecules, different from more common 1,2-diarylheterocycle-based molecules, showcases the versatility of pyrimidine derivatives in medicinal chemistry (Swarbrick et al., 2009).

Properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O2S2/c24-23(25,26)17-10-7-11-18(14-17)31-22-20(32(29,30)19-12-5-2-6-13-19)15-27-21(28-22)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSVYEWCFWYQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.